molecular formula C24H24BrN5O B11456143 3-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}benzamide

3-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}benzamide

Cat. No.: B11456143
M. Wt: 478.4 g/mol
InChI Key: DRSWKDYOFGULAD-UHFFFAOYSA-N
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Description

3-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}benzamide is a complex organic compound that features a bromine atom, a diethylamino group, and a benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}benzamide typically involves multi-step reactions One common approach is to start with the bromination of a suitable benzamide precursorThe benzotriazole ring is then formed via a cyclization reaction involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}benzamide involves its interaction with specific molecular targets. The diethylamino group and benzotriazole moiety play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The bromine atom may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}benzamide is unique due to the presence of the benzotriazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications compared to its simpler analogs .

Properties

Molecular Formula

C24H24BrN5O

Molecular Weight

478.4 g/mol

IUPAC Name

3-bromo-N-[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]benzamide

InChI

InChI=1S/C24H24BrN5O/c1-4-29(5-2)19-9-11-20(12-10-19)30-27-22-13-16(3)21(15-23(22)28-30)26-24(31)17-7-6-8-18(25)14-17/h6-15H,4-5H2,1-3H3,(H,26,31)

InChI Key

DRSWKDYOFGULAD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=CC=C4)Br)C

Origin of Product

United States

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